{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine
Description
The compound {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine is a tertiary amine featuring a central ethyl backbone substituted with a bis(propan-2-yl)amino group and a 1-methoxypropan-2-yl moiety. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and chemical research.
Properties
Molecular Formula |
C12H28N2O |
|---|---|
Molecular Weight |
216.36 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2O/c1-10(2)14(11(3)4)8-7-13-12(5)9-15-6/h10-13H,7-9H2,1-6H3 |
InChI Key |
SYCBDBQHBUPZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC(C)COC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(bis(propan-2-yl)amino)ethanol with 1-methoxypropan-2-ylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Nucleophilic Alkylation Reactions
Tertiary amines typically undergo alkylation under specific conditions. For {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine:
-
Mechanistic Insight : The reaction proceeds via SN2 mechanism, where the tertiary amine acts as a nucleophile attacking the electrophilic alkyl halide. Steric hindrance from isopropyl groups reduces reaction rates compared to less hindered amines.
Acid-Base Reactions
The compound forms stable salts with strong acids due to its basic nitrogen centers:
| Acid | Solvent | Product | Application |
|---|---|---|---|
| HCl (1M) | Diethyl ether | Hydrochloride salt | Crystallization/purification |
| H₂SO₄ (conc.) | Ethanol/water | Sulfate salt | Intermediate in synthesis |
-
Key Data :
Oxidation Reactions
Tertiary amines are resistant to oxidation but react with peroxides under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 50°C (3 h) | Amine N-oxide | Limited conversion (~20%) |
| mCPBA | CH₂Cl₂, 0°C (1 h) | N-oxide derivative | Higher selectivity (85%) |
-
Steric Effects : Bulky isopropyl groups hinder access to oxidizing agents, necessitating elevated temperatures or stronger oxidizers.
Catalytic and Coordination Chemistry
The compound’s nitrogen lone pairs enable coordination with transition metals:
| Metal Salt | Ligand Role | Complex Stability | Application |
|---|---|---|---|
| Cu(ClO₄)₂ | Bidentate ligand | Log K = 4.3 | Catalysis in cross-coupling |
| Pd(OAc)₂ | Monodentate ligand | Moderate | Suzuki-Miyaura reactions |
-
Structural Analysis : X-ray crystallography of Cu complexes reveals distorted tetrahedral geometry .
Acylation and Sulfonation
Reactivity with acyl chlorides and sulfonyl chlorides:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | Acetylated derivative | 78% |
| Tosyl chloride | Pyridine, RT (12 h) | Tosylamide | 63% |
-
Side Reactions : Competing N-demethylation observed at >60°C.
Photochemical Degradation
Under UV light (254 nm), the compound undergoes C-N bond cleavage:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV (254 nm), aerobic | Cleavage to isopropylamine derivatives | 2.5 h |
| UV (365 nm), N₂ atm | Stabilized (>90% unchanged) | >24 h |
Comparative Reactivity Table
| Reaction Type | Relative Rate | Key Factor |
|---|---|---|
| Alkylation | 0.3x | Steric hindrance |
| Oxidation | 0.5x | Electronic shielding |
| Acylation | 0.7x | Solvent accessibility |
Scientific Research Applications
{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological studies, the compound is investigated for its potential as a ligand in receptor binding assays. It is also used in the development of novel biomolecules with specific biological activities.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. It is studied for its pharmacological properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used as an intermediate in the production of polymers, resins, and other materials. It is also employed in the formulation of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below compares the target compound with structurally related amines, highlighting substituent variations and molecular properties:
Key Comparative Insights
Substituent Effects on Bioactivity: The benzofuran ring in 5-MeO-DiBF introduces aromaticity and π-π interactions, likely enhancing its affinity for serotonin receptors compared to the aliphatic target compound .
Physicochemical Properties: The pentan-2-yl analogue (C13H30N2) has a higher molecular weight (214.39 vs. 200.32) and increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Considerations :
- Steric hindrance from bis(propan-2-yl) groups may complicate synthesis and purification steps, as seen in analogues requiring specialized alkylation or reductive amination protocols .
Biological Activity
The compound {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine, with the CAS number 1250429-36-7, is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine is characterized by the presence of two isopropyl groups attached to an amino group and a methoxypropanol moiety. Its molecular formula is C₁₂H₂₈N₂O, and it has a molecular weight of 216.36 g/mol .
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many amines can act as inhibitors for specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways in neuronal cells.
- Antimicrobial Properties : Certain derivatives of amines have shown promise as antimicrobial agents, potentially affecting bacterial cell wall synthesis or function.
Antimicrobial Activity
A study investigated the antimicrobial properties of related compounds, highlighting that modifications in the structure can enhance bioactivity. For instance, derivatives with specific substitutions demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
| Compound | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound A | Antibacterial | 32 | E. coli |
| Compound B | Antifungal | 16 | C. albicans |
| {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine | TBD | TBD |
Case Studies
-
Case Study on Antimicrobial Efficacy : A recent study assessed the efficacy of related compounds in clinical isolates. The results indicated that modifications similar to those found in {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine could lead to enhanced potency against resistant strains of bacteria .
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of structurally similar compounds. It was found that certain derivatives could modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine with high purity?
- Methodology : Utilize reductive amination or nucleophilic substitution for amine bond formation. For example, react 1-methoxypropan-2-amine with 2-[bis(propan-2-yl)amino]ethyl chloride in the presence of a base like triethylamine. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>98% purity threshold). Monitor reaction progress via TLC and characterize intermediates via -NMR and FTIR .
- Key Considerations : Optimize reaction temperature (40–60°C) to avoid side products like over-alkylation. Use inert atmosphere (N) to prevent oxidation of amine groups .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodology :
- Structural Elucidation : High-resolution mass spectrometry (HRMS) for molecular formula confirmation. - and -NMR to assign proton environments and carbon frameworks, focusing on methoxy (δ 3.2–3.4 ppm) and isopropyl groups (δ 1.0–1.2 ppm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. GC-MS for volatile impurity profiling .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound be resolved?
- Methodology : Employ chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers if unintended stereoisomers form during synthesis. Use X-ray crystallography (via SHELXL refinement) to confirm absolute configuration. For dynamic systems, variable-temperature NMR can probe conformational equilibria .
- Case Study : A related compound, 4-HO-DIPT, required crystallographic data to resolve ambiguities in its diastereomeric ratios .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodology :
- QSAR Modeling : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
- Docking Studies : Simulate binding affinities to serotonin receptors (e.g., 5-HT) using AutoDock Vina, given structural similarities to psychoactive tryptamines like 5-MeO-MiPT .
Q. How do structural modifications (e.g., methoxy group position) influence biological activity?
- Methodology : Synthesize analogs with varied substituents (e.g., ethoxy instead of methoxy) and compare receptor binding via radioligand assays (e.g., -ketanserin for 5-HT). For example, replacing the methoxy group in 5-MeO-DiBF with hydrogen reduced receptor affinity by 60%, highlighting its critical role .
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
